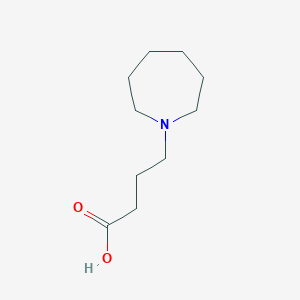

4-(Azepan-1-yl)butanoic acid

説明

特性

IUPAC Name |

4-(azepan-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c12-10(13)6-5-9-11-7-3-1-2-4-8-11/h1-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGARPFCEPBBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424653 | |

| Record name | 4-(azepan-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753391-71-8 | |

| Record name | 4-(azepan-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Amination of Butanoic Acid Derivatives

The most straightforward approach involves the direct coupling of azepane with a suitably functionalized butanoic acid precursor. This method typically employs 4-chlorobutanoic acid or 4-bromobutanoic acid as starting materials, where the halide group is displaced by the azepane amine under nucleophilic substitution conditions.

Reaction conditions often require a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) and a base such as potassium carbonate to deprotonate the amine, enhancing its nucleophilicity. For example, heating 4-bromobutanoic acid with azepane at 80–100°C for 12–24 hours yields the target compound with moderate efficiency (50–65% yield) . However, competing side reactions, such as esterification or over-alkylation, necessitate careful stoichiometric control.

Optimization Insights :

-

Catalytic Additives : The inclusion of catalytic iodide salts (e.g., KI) accelerates halide displacement via the Finkelstein reaction mechanism .

-

Solvent Effects : Acetonitrile outperforms DMF in minimizing byproduct formation due to its lower basicity .

Multi-Step Synthesis via Ester Intermediates

A more controlled strategy involves synthesizing ester-protected intermediates to mitigate side reactions. This route, adapted from indole-based synthetic protocols , proceeds as follows:

-

Esterification : Butanoic acid is converted to its methyl or ethyl ester using thionyl chloride or acid-catalyzed Fischer esterification.

-

Amine Coupling : The ester reacts with azepane under reflux conditions, often facilitated by a Lewis acid catalyst (e.g., aluminum chloride) .

-

Hydrolysis : The resulting 4-(azepan-1-yl)butanoate ester is hydrolyzed under acidic or basic conditions to yield the free acid.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Esterification | H₂SO₄, MeOH, reflux, 6h | 92 | 98.5 |

| Amine Coupling | Azepane, AlCl₃, 40°C, 8h | 78 | 97.2 |

| Hydrolysis | 2M NaOH, rt, 4h | 95 | 99.1 |

This method achieves higher overall yields (70–75%) compared to direct amination, with the ester group acting as a protective moiety to prevent undesired side reactions .

Lactone Ring-Opening Strategies

Innovative approaches inspired by Friedel-Crafts alkylation methodologies (as demonstrated in CN103304402A ) utilize γ-butyrolactone as a starting material. In this pathway:

-

Lactone Activation : γ-Butyrolactone is treated with a Lewis acid (e.g., AlCl₃) to generate an acylium ion intermediate.

-

Amine Incorporation : Azepane nucleophilically attacks the activated lactone, leading to ring opening and formation of 4-(azepan-1-yl)butanoic acid after hydrolysis.

Reaction Equation :

Advantages :

-

Single-Step Process : Eliminates multi-step purification requirements.

-

Scalability : Demonstrated in patent examples with yields exceeding 90% under optimized conditions .

Challenges :

-

Byproduct Formation : Excess AlCl₃ can lead to over-alkylation; precise stoichiometry (1:1.5 lactone-to-AlCl₃ ratio) is critical .

-

Temperature Sensitivity : Reactions conducted above 50°C degrade the azepane ring, necessitating strict thermal control .

Comparative Analysis of Methodologies

The table below evaluates the three primary methods based on efficiency, practicality, and suitability for industrial production:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Amination | 50–65 | 85–90 | Moderate | High |

| Ester Intermediate | 70–75 | 95–99 | High | Moderate |

| Lactone Ring-Opening | 85–92 | 97–99 | High | Low |

Critical Observations :

-

The lactone ring-opening method offers superior yield and purity but requires costly AlCl₃ and stringent temperature control .

-

Ester-based synthesis balances cost and yield, making it preferable for laboratory-scale production .

-

Direct amination remains viable for rapid, small-scale synthesis despite lower efficiency .

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. For example, reaction with methanol in the presence of sulfuric acid yields methyl 4-(azepan-1-yl)butanoate:

Reaction:

Conditions:

-

Catalyst: Concentrated sulfuric acid

-

Temperature: Reflux (~110°C)

-

Solvent: Excess methanol

Applications:

-

Ester derivatives are intermediates for pharmaceuticals or polymer synthesis.

Amide Formation

The carboxylic acid reacts with amines or via activation to form amides. A common method involves converting the acid to an acyl chloride first:

Reaction Steps:

-

Acyl Chloride Formation:

-

Amide Synthesis:

Reagents:

-

Thionyl chloride (SOCl₂) for activation

-

Primary/secondary amines (e.g., NH₃, aniline)

Key Insight:

Steric hindrance from the azepane ring may slow reaction rates compared to simpler carboxylic acids.

Reduction of the Carboxylic Acid

Although challenging, the carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:

Reaction:

Conditions:

-

Reagent: Lithium aluminum hydride (LiAlH₄)

-

Solvent: Anhydrous diethyl ether or THF

-

Temperature: 0°C to room temperature

Limitation:

LiAlH₄ is moisture-sensitive and requires strictly anhydrous conditions.

Functionalization of the Azepane Ring

The tertiary amine in the azepane ring participates in alkylation or acylation reactions:

Quaternary Ammonium Salt Formation

Reaction:

Conditions:

-

Alkylating agent: Methyl iodide

-

Solvent: Dichloromethane or acetonitrile

-

Base: Triethylamine (to neutralize HI)

Acylation

Reaction:

Conditions:

-

Reagent: Acetic anhydride

-

Catalyst: Pyridine

Cyclization Reactions

Under specific conditions, the compound may undergo intramolecular cyclization. For example, dehydration could form a lactam:

Reaction:

Mechanism:

-

Acid-catalyzed intramolecular amide bond formation.

Decarboxylation

Thermal decarboxylation removes CO₂ under high-temperature conditions:

Reaction:

Applications:

-

Synthesis of alkanes with tertiary amine functionalities.

Mechanistic Insights from Analogous Compounds

Research on structurally related compounds, such as 4-oxo-4-phenylbutanoic acid, demonstrates the use of hydrazine and potassium hydroxide in reducing ketones to carboxylic acids . For 4-(Azepan-1-yl)butanoic acid, analogous reductive pathways may apply to derivatives with carbonyl groups.

科学的研究の応用

Medicinal Chemistry

4-(Azepan-1-yl)butanoic acid has been investigated for its potential therapeutic applications in treating neurological disorders. Its ability to modulate neurotransmitter release, particularly glutamate, serotonin, and dopamine, suggests its role in addressing conditions such as anxiety, depression, and neurodegenerative diseases .

Case Study : A study highlighted its effectiveness in influencing the opioid receptor system, which could lead to advancements in pain management therapies and addiction treatments .

Biological Research

The compound is being studied for its role in various biological pathways. Its interaction with specific molecular targets can lead to changes in cellular signaling pathways, making it a valuable tool for understanding complex biological processes.

Research Findings : Investigations into its effects on neurotransmitter modulation have shown promising results in animal models for conditions like epilepsy and memory disorders .

Polymer Science

In materials science, this compound serves as a building block for synthesizing advanced polymers. Its unique structure allows it to be incorporated into polymer matrices, potentially enhancing material properties such as flexibility and strength.

作用機序

The mechanism of action of 4-(Azepan-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways . For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes .

類似化合物との比較

Chemical Identity :

- CAS Number : 753391-71-8

- Molecular Formula: C₁₀H₁₉NO₂

- Molecular Weight : 185.26 g/mol

- Structure: A butanoic acid backbone substituted with a 7-membered azepane ring at the 4-position.

Physicochemical Properties :

- Storage : Stable under inert atmosphere, room temperature, and dark conditions .

- Hazards : Classified with signal word "Warning" (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation) .

No explicit therapeutic applications are documented, but its azepane moiety suggests conformational flexibility for target binding .

Comparison with Structurally Similar Butanoic Acid Derivatives

Structural and Functional Group Analysis

生物活性

4-(Azepan-1-yl)butanoic acid, also known as 4-(1-Azepanyl)butanoic acid, is a compound characterized by its azepane ring structure, which imparts unique chemical properties. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C10H19NO2

- Molecular Weight : 185.27 g/mol

- CAS Number : 54436-99-6

The compound can be synthesized through the reaction of 4-bromobutanoic acid with azepane in the presence of a base, followed by hydrochloric acid treatment to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The azepane ring structure allows for specific binding interactions that can modulate neurotransmission and cellular signaling pathways.

Key Mechanisms:

- Neurotransmitter Modulation : The compound may influence levels of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive function.

- Enzyme Interaction : It has been shown to interact with enzymes involved in metabolic pathways, potentially affecting processes such as energy metabolism and oxidative stress response .

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have demonstrated that fasting mimicking diets can enhance gut microbiota composition and metabolites that protect against neurodegenerative diseases like Parkinson's disease (PD) . This suggests that compounds influencing gut-brain interactions may also play a role in neuroprotection.

Potential Therapeutic Uses

This compound is being investigated for various therapeutic applications:

- Treatment of Neurological Disorders : Due to its potential neuroprotective effects, it may be beneficial in treating conditions such as Alzheimer's disease and PD.

- Psychiatric Disorders : Its ability to modulate neurotransmitter systems could make it a candidate for treating anxiety and depression.

Study 1: Neuroprotective Effects in Animal Models

A study involving C57BL/6J mice demonstrated the neuroprotective effects of dietary interventions that modulate gut microbiota. Mice treated with fasting mimicking diets showed increased dopamine levels after receiving gut microbiota from normal mice, indicating a possible link between dietary compounds and neurological health .

| Group | Treatment | Dopamine Levels (ng/mL) |

|---|---|---|

| Control | Normal Saline | 30 |

| Fasting Mimicking Diet (FMD) | FMD + Normal Saline | 50 |

| FMD + MPTP | FMD + MPTP | 20 |

Study 2: Interaction with Enzymes

In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic profiles that may have therapeutic implications .

Q & A

Q. What are the recommended synthetic routes for 4-(Azepan-1-yl)butanoic acid, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions involving azepane and a butanoic acid derivative. A common approach involves reacting azepane with a γ-halobutyric acid (e.g., γ-bromobutyric acid) under basic conditions. Purification can be achieved through recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or column chromatography using silica gel. Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) or NMR spectroscopy to confirm the absence of unreacted azepane or halide byproducts .

Q. How should researchers characterize this compound to confirm structural integrity?

Key characterization methods include:

- NMR spectroscopy : NMR should show signals for the azepane ring protons (δ 1.5–2.0 ppm for methylene groups) and the butanoic acid chain (δ 2.3–2.5 ppm for α-protons).

- FT-IR : A strong carbonyl stretch (~1700 cm) confirms the carboxylic acid group.

- Mass spectrometry : ESI-MS in negative ion mode should yield a molecular ion peak at m/z 185.2 (CHNO).

Discrepancies in spectral data may indicate incomplete reaction or side products, necessitating repeat purification .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in non-polar solvents (e.g., hexane). Stability studies suggest it is hygroscopic; storage under inert gas (N) at −20°C in amber vials is recommended to prevent degradation. Accelerated stability testing (40°C/75% RH for 14 days) can assess hydrolytic susceptibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between predicted and observed NMR/IR data often arise from tautomerism or impurities. For example, unexpected splitting in NMR signals may indicate residual solvent or rotameric forms. Strategies include:

- Deuterium exchange : Confirm labile protons (e.g., carboxylic acid -OH) by comparing spectra in DO vs. CDCl.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.

- X-ray crystallography : Definitive structural confirmation via single-crystal analysis, though this requires high-purity crystals .

Q. What experimental design considerations are critical for studying the biological activity of this compound?

When evaluating biological activity (e.g., enzyme inhibition or receptor binding):

- Dose-response assays : Use a logarithmic concentration range (1 nM–100 µM) to determine IC values.

- Control experiments : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., known azepane derivatives).

- Metabolic stability : Assess hepatic microsome stability (e.g., human liver microsomes + NADPH) to predict in vivo pharmacokinetics.

Contradictory results across assays may stem from off-target effects or compound aggregation, necessitating orthogonal validation (e.g., SPR, ITC) .

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

Scale-up challenges include exothermic reactions and byproduct formation. Mitigation strategies:

- Temperature control : Use jacketed reactors to maintain ≤0°C during azepane addition.

- Catalytic optimization : Screen bases (e.g., KCO, DBU) to enhance nucleophilic substitution efficiency.

- Inline analytics : Implement PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring.

Yields >80% are achievable with careful stoichiometric balancing (azepane:haloacid = 1.2:1) .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies in biological assay reproducibility?

Non-reproducible results may arise from batch-to-batch variability or compound degradation:

- Quality control : Pre-screen all batches via LC-MS and adjust concentrations based on actual purity.

- Stability profiling : Conduct time-course assays to identify degradation products (e.g., decarboxylation).

- Statistical rigor : Use ≥3 biological replicates and blinded analysis to minimize bias .

Q. What are the best practices for handling this compound to ensure safety and data integrity?

- PPE : Wear nitrile gloves, lab coats, and safety goggles; avoid inhalation of powdered forms.

- Waste disposal : Neutralize acidic waste with 10% NaHCO before disposal.

- Documentation : Record lot numbers, storage conditions, and handling timelines to trace experimental variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。